molecular formula C8H12O4 B1248384 cis-4-Octenedioic acid CAS No. 38561-68-1

cis-4-Octenedioic acid

Cat. No. B1248384
CAS RN: 38561-68-1
M. Wt: 172.18 g/mol
InChI Key: LQVYKEXVMZXOAH-UPHRSURJSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to “cis-4-Octenedioic acid” involves multi-step chemical processes that can yield various cis- and trans-octadecenoic acids, highlighting the versatility and complexity of synthesizing such compounds. For instance, methods leading to the synthesis of cis- and trans-7- and 8-octadecenoic acids involve steps that ensure the structural integrity and desired configuration of the end products (Fusari, Greenlee, & Brown, 1951).

Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been explored through various analytical techniques, including mass spectrometry and NMR, to confirm the presence of cis-configurations in octenedioic acids and their derivatives. These techniques are crucial for understanding the geometric and electronic configuration of the molecules, which in turn affects their chemical behavior and properties.

Chemical Reactions and Properties

The chemical reactivity of octenedioic acid derivatives can be influenced by their cis- or trans-configuration, affecting their participation in various chemical reactions. For example, the presence of a cis-configuration can impact the compound's ability to undergo specific transformations, such as cyclization reactions or conjugate additions, highlighting the importance of stereochemistry in determining chemical reactivity.

Physical Properties Analysis

The physical properties of octenedioic acids and their derivatives, such as melting points and solubility, can vary significantly based on their molecular structure. For instance, the melting points of cis- and trans-octadecenoic acids and their derivatives exhibit distinct patterns, which can be attributed to differences in molecular packing and intermolecular interactions within the crystal lattice (Fusari, Greenlee, & Brown, 1951).

Scientific Research Applications

1. Metabolic Origins and Identification

  • Research by Jin and Tserng (1989, 1990) explored the metabolic origins of urinary unsaturated dicarboxylic acids, including cis-4-Octenedioic acid. These acids were identified as metabolic products derived from oleic and linoleic acids. Their presence in urine is consistent with the proposed metabolic origins, and in vitro studies support these findings. This research contributes to understanding the metabolic degradation pathways involving unsaturated dicarboxylic acids like this compound (Jin & Tserng, 1989) (Jin & Tserng, 1990).

2. Role in Bovine Milk and Dietary Regimens

  • A study by Jiang et al. (1996) investigated the effects of different diets and dietary regimens on the variation of certain fatty acids in bovine milk, including this compound. The findings indicated significant variation in these acids, suggesting that dietary regimens can influence their concentration in milk. This has implications for dairy production and the nutritional value of milk (Jiang, Bjoerck, Fondén, & Emanuelson, 1996).

3. Biotechnological Production and Metabolic Engineering

  • Sengupta et al. (2015) explored the metabolic engineering of a novel biosynthesis pathway for muconic acid in Escherichia coli. This included extending the shikimate pathway, which indirectly involves intermediates related to this compound. The engineered strain produced significant quantities of muconic acid from simple carbon sources, demonstrating the potential of biotechnological applications of this compound and its derivatives (Sengupta, Jonnalagadda, Goonewardena, & Juturu, 2015).

Mechanism of Action

properties

IUPAC Name

(Z)-oct-4-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYKEXVMZXOAH-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314525
Record name cis-4-Octenedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis-4-Octenedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

38561-68-1
Record name cis-4-Octenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38561-68-1
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Record name cis-4-Octenedioic acid
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Record name 38561-68-1
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Record name cis-4-Octenedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

96 - 98 °C
Record name cis-4-Octenedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Intramolecular cyclic diester of octane-1,8-dioic acid and 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst (benzylidene-bis-(tricyclohexylphosphine)dichlororuthenium, 16 mg, 0.002 mmol, 2 mol-%) was added to a solution of (±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxymethyl)-phenyl ester (483 mg, 0.96 mmol) in dichloromethane (150 ml) and the mixture was refluxed for 96 hrs. under an atmosphere of nitrogen gas, after which all of the starting material was consumed as indicated by tlc. The mixture was filtered through a short pad of basic alumina, and the solvent was removed an vacuum. Flash chromatography (solvent system (4)) afforded the intermediate intramolecular cyclic diester of oct-4-ene-1,8-dioic acid and 2-(3-diisopropylamino)-1-(phenylpropyl)-4-hydroxymethyl-phenol (324 mg) as a colourless syrup (tlc: (4) Rf 0.68) in 71% yield, mixture of two geometrical isomers. NMR (CDCl3, major isomer): 19.24, 20.61, 23.11, 25.62, 30.55, 33.53, 35.02, 42.41, 48.29, 50.20, 65.30, 114.46, 124.33, 125.58, 127.15, 128.70, 129.29, 131.10, 132.46, 139.54, 146.76, 147.98, 173.76, 174.39.
[Compound]
Name
cyclic diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxymethyl)-phenyl ester
Quantity
483 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCCC(=O)OCc1ccc(OC(=O)CCC=C)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1ccc(C([PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)[PH](C2CCCCC2)(C2CCCCC2)C2CCCCC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cl[Ru]Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Intramolecular cyclic diester of octane-1,8-dioic acid and 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst (benzylidene-bis-(tricyclohexylphosphine)-dichlororuthenium, 16 mg, 0.002 mmol, 2 mol-%) was added to a solution of (±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxnymethyl)-phenyl ester (483 mg, 0.96 mmol) in dichloromethane (150 ml) and the mixture was refluxed for 96 hrs. under an atmosphere of nitrogen gas, after which all of the starting material was consumed as indicated by tlc. The mixture was filtered through a short pad of basic alumina, and the solvent was removed in vacuum. Flash chromatography (solvent system (4)) afforded the intermediate intramolecular cyclic diester of oct-4-ene-1,8-dioic acid and 2-(3-diisopropylamino)-1-(phenylpropyl)-4-hydroxymethyl-phenol (324 mg) as a colourless syrup (tlc: (4) Rf 0.68) in 71% yield, mixture of two geometrical isomers.
[Compound]
Name
cyclic diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(±)-pent-4-enoic acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(pent-4-enoyloxnymethyl)-phenyl ester
Quantity
483 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol Grubbs catalyst
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-Octenedioic acid
Reactant of Route 2
Reactant of Route 2
cis-4-Octenedioic acid
Reactant of Route 3
cis-4-Octenedioic acid
Reactant of Route 4
Reactant of Route 4
cis-4-Octenedioic acid
Reactant of Route 5
cis-4-Octenedioic acid
Reactant of Route 6
cis-4-Octenedioic acid

Q & A

Q1: What is the metabolic origin of cis-4-octenedioic acid in humans?

A1: Research suggests that this compound is derived from the metabolism of linoleic acid. [] This unsaturated fatty acid undergoes a series of metabolic transformations, ultimately leading to the production of this compound.

Q2: How does this compound relate to hypertriglyceridemia?

A2: In a study comparing individuals with borderline-to-moderate hypertriglyceridemia (HTG) to those with normotriglyceridemia (NTG), researchers observed lower plasma levels of this compound in the HTG group. [] This suggests a potential link between the metabolism of this compound and triglyceride levels, although further investigation is needed to establish a causal relationship.

Q3: Can this compound serve as a biomarker for any specific conditions?

A3: While not definitively established as a biomarker, the altered levels of this compound observed in individuals with hypertriglyceridemia [] and hyperlipidemia [] suggest its potential use as a biomarker for these conditions. Further research is needed to validate its reliability and specificity in a clinical setting.

Q4: Has this compound been explored for its potential impact on food quality?

A4: Yes, a recent study investigated the effects of polyphenol treatments on tilapia fillets during storage. [] The research found that polyphenol treatments resulted in significantly lower levels of this compound compared to untreated controls. This reduction was linked to inhibited protein and lipid oxidation and degradation, suggesting a role for this compound in the spoilage process.

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